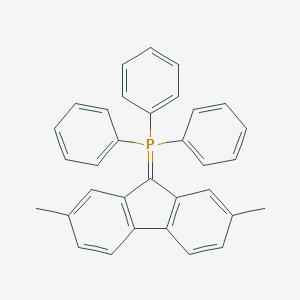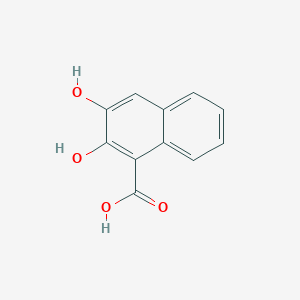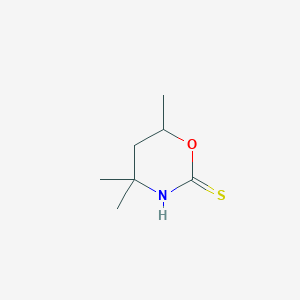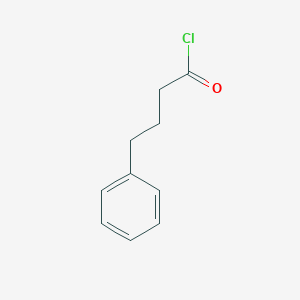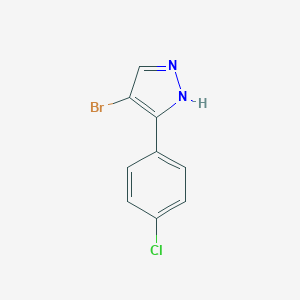
4-Bromo-3-(4-chlorophenyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3-(4-chlorophenyl)-1H-pyrazole is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. The compound is of interest due to its potential biological activities, as indicated by studies on similar structures. For instance, 3-(4-chlorophenyl)-4-substituted pyrazole derivatives have been synthesized and evaluated for their antifungal and antitubercular properties, with some showing promising results .
Synthesis Analysis
The synthesis of pyrazole derivatives, including those with bromo and chlorophenyl groups, typically involves the reaction of appropriate precursors under controlled conditions. The synthesis of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives has been reported, and these compounds have been tested for biological activity . Similarly, the synthesis of N-substituted 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles and their 4-bromo derivatives has been described, indicating the versatility of the pyrazole scaffold for chemical modifications .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be complex, with various substituents affecting the overall geometry and electronic properties. For example, the crystal structure determination of 4-iodo-1H-pyrazole completed the data for 4-halogenated-1H-pyrazoles, providing insights into the structural differences among halogenated analogs . The tautomerism of 4-bromo substituted 1H-pyrazoles has been studied, revealing the predominance of 3-bromo tautomers in both solid state and solution .
Chemical Reactions Analysis
Pyrazole derivatives can undergo a range of chemical reactions, depending on their substituents. The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating groups. For instance, the synthesis of 4-bromo derivatives of 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles involves the reaction of primary and secondary amines with tosylates . The molecular docking study of a pyrazole derivative suggests that the compound might exhibit inhibitory activity against kinesin spindle protein (KSP), indicating potential for chemical interactions with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole can be inferred from related compounds. Vibrational and structural observations, along with molecular docking studies, have been conducted on similar molecules, providing insights into their electronic properties and potential biological interactions . The equilibrium geometry, vibrational wavenumbers, and nonlinear optical properties of these compounds can be computed using density functional theory (DFT) methods, which also help in understanding the charge transfer within the molecule . The molecular electrostatic potential study indicates possible sites for electrophilic and nucleophilic attacks .
Wissenschaftliche Forschungsanwendungen
Halogen and Hydrogen Bond Interactions
The study of halogen and hydrogen bond interactions in NH-pyrazoles, including 4-bromo-3-(4-chlorophenyl)-1H-pyrazole, provides insights into their structural behavior in solid states and solutions. These interactions play a crucial role in the tautomerism and molecular assembly of such compounds, influencing their physical and chemical properties. The research utilizes X-ray crystallography and NMR spectroscopy to elucidate the structural dynamics of these pyrazoles, highlighting their potential in material science and molecular engineering (García et al., 2010).
Synthesis and Structural Analysis
The synthesis of N-substituted pyrazolines, including derivatives of 4-bromo-3-(4-chlorophenyl)-1H-pyrazole, demonstrates the versatility of pyrazole compounds in organic synthesis. These compounds are characterized by X-ray single crystal structure determination, providing valuable information on their molecular geometry and potential applications in designing new pharmaceuticals and materials (Loh et al., 2013).
Spectroscopic and Biological Evaluation
Research on thiazole and pyrazoline scaffolds integrated with 4-bromo-3-(4-chlorophenyl)-1H-pyrazole focuses on their spectroscopic characterization and potential biological activities. Such studies are crucial for developing new therapeutic agents, highlighting the importance of pyrazole derivatives in medicinal chemistry (Salian et al., 2017).
Antimicrobial and Anticancer Potential
The exploration of novel pyrazole derivatives for antimicrobial and anticancer applications underscores the significance of 4-bromo-3-(4-chlorophenyl)-1H-pyrazole in pharmaceutical research. These studies contribute to the discovery of new drugs with improved efficacy and safety profiles, showcasing the therapeutic potential of pyrazole compounds (Hafez et al., 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-bromo-5-(4-chlorophenyl)-1H-pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2/c10-8-5-12-13-9(8)6-1-3-7(11)4-2-6/h1-5H,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYIFLCOHJZQKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NN2)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-(4-chlorophenyl)-1H-pyrazole | |
CAS RN |
17978-27-7 |
Source


|
| Record name | 4-bromo-3-(4-chlorophenyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


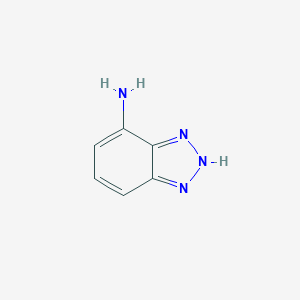
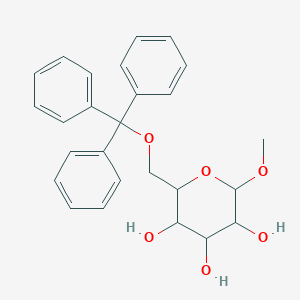
![2-Amino-N-[2-(2-chlorophenyl)-2-oxoethyl]benzamide](/img/structure/B97812.png)
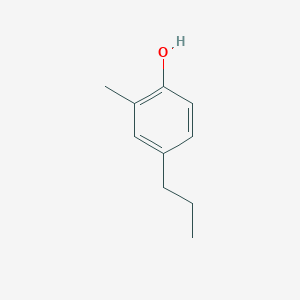
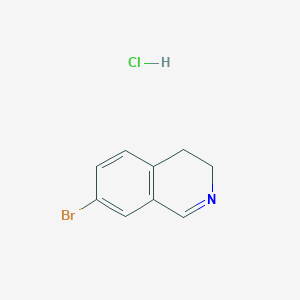
![N,N-dimethyl-1-(11-methylbenzo[b][1]benzazepin-5-yl)methanamine](/img/structure/B97819.png)
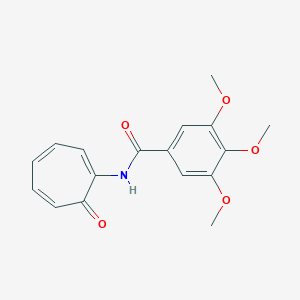
![2,11,20,29,37,38-Hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene;tin(2+)](/img/structure/B97823.png)
